1-[(tert-Butoxy)carbonyl]-4-nitro-1H-indole-2-carboxylic acid

Regioselective nitration Indole functionalization Synthetic accessibility

Unprotected 4-nitroindole-2-carboxylic acid leads to N-acylation side products and requires extra protection/deprotection steps. This orthogonally protected building block (Boc on N1, free COOH at C2) eliminates competing N-functionalization. Key advantages: (i) direct amide coupling without indole NH interference; (ii) Boc serves as a removable directing group for regioselective C-H functionalization; (iii) three-point diversification (C2-COOH, C4-NO2→NH2, N1 post-Boc deprotection). Validated core for 5-HT2A antagonists (IC50<1 µM; Hayallah et al. 2015) and Mcl-1 inhibitors (>1700-fold selectivity over Bcl-xL). Compatible with Fmoc-SPPS for PROTAC and peptide-drug conjugate assembly.

Molecular Formula C14H14N2O6
Molecular Weight 306.27 g/mol
Cat. No. B13211924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(tert-Butoxy)carbonyl]-4-nitro-1H-indole-2-carboxylic acid
Molecular FormulaC14H14N2O6
Molecular Weight306.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=C(C=C1C(=O)O)C(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C14H14N2O6/c1-14(2,3)22-13(19)15-9-5-4-6-10(16(20)21)8(9)7-11(15)12(17)18/h4-7H,1-3H3,(H,17,18)
InChIKeyYDVCQBDTZGUBFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(tert-Butoxy)carbonyl]-4-nitro-1H-indole-2-carboxylic acid – A Dual-Functionalized Indole Building Block for Regioselective Drug Discovery Synthesis


1-[(tert-Butoxy)carbonyl]-4-nitro-1H-indole-2-carboxylic acid (CAS 2060044-56-4; MW 306.27; C14H14N2O6) is an orthogonally protected indole-2-carboxylic acid derivative carrying a Boc (tert-butoxycarbonyl) group on the indole nitrogen and a nitro substituent at the 4-position [1]. This compound belongs to the class of N-Boc-4-nitroindole-2-carboxylic acids, which serve as versatile intermediates in medicinal chemistry for constructing indole-based pharmacophores [2]. The Boc group imparts stability under basic and nucleophilic conditions, while the electron-withdrawing nitro group modulates ring electronics and provides a synthetic handle for further functionalization. The free carboxylic acid at C2 enables direct amide coupling, esterification, or reduction without requiring additional deprotection steps.

Why 1-[(tert-Butoxy)carbonyl]-4-nitro-1H-indole-2-carboxylic Acid Cannot Be Replaced by Unprotected or Regioisomeric Analogs


Generic substitution of this building block with the unprotected 4-nitroindole-2-carboxylic acid (CAS 16732-60-8) or with regioisomeric nitroindole-2-carboxylic acids introduces critical synthetic liabilities. Direct nitration of indole-2-carboxylic acid occurs exclusively at the 3-position, making the 4-nitro isomer synthetically inaccessible through simple electrophilic substitution of the parent indole-2-carboxylic acid [1]. The unprotected indole NH competes in coupling reactions, leading to N-acylation side products and requiring additional protection/deprotection steps. Furthermore, the Boc group on the indole nitrogen has been demonstrated to serve as a removable directing group for regioselective C-H functionalization, a capability absent in non-Boc-protected analogs [2]. Regioisomeric analogs (5-nitro, 6-nitro, 7-nitro) exhibit different electronic profiles and metabolic stability, rendering direct interchange pharmacologically unreliable without re-optimization of the entire synthetic route.

Quantitative Differentiation Evidence for 1-[(tert-Butoxy)carbonyl]-4-nitro-1H-indole-2-carboxylic Acid Against Closest Analogs


Regiochemical Differentiation: 4-Nitro Substitution vs. Accessible 3-Nitro Isomer

The 4-nitro substitution pattern of the target compound is intrinsically inaccessible via direct electrophilic nitration of indole-2-carboxylic acid. Literature establishes that nitration of indole-2-carboxylic acid with nitric acid yields 3-nitroindole-2-carboxylic acid as the sole mononitration product [1]. To prepare the 4-nitro regioisomer, alternative synthetic routes are required—typically starting from 4-nitroindole (CAS 4769-97-5) followed by carboxylation at C2, or from ortho-nitrotoluene derivatives via Reissert indole synthesis [2]. The target compound, as a pre-formed 4-nitroindole-2-carboxylic acid with N-Boc protection, eliminates the need for these multi-step sequences, providing direct access to the 4-nitro pharmacophore.

Regioselective nitration Indole functionalization Synthetic accessibility

Orthogonal Protection Advantage: Boc on Indole N + Free C2 Carboxylic Acid vs. Fully Unprotected Analog

The target compound presents a chemically orthogonal architecture: a Boc-protected indole nitrogen and a free carboxylic acid at C2. The unprotected comparator (4-nitroindole-2-carboxylic acid, CAS 16732-60-8) bears an acidic indole NH (pKa ~17) and a carboxylic acid (pKa ~3.5–4.0). During standard carbodiimide-mediated amide coupling (e.g., EDC/HOBt), the unprotected indole NH can compete as a nucleophile, producing N-acylated indole side products. The Boc group eliminates this competition entirely. Boc deprotection can be performed orthogonally post-coupling using TFA/DCM at ambient temperature in under 1 hour [1], while the carboxylic acid can be activated with EDC/HOBt, DIC/HOBt, or HATU without interference. Published protocols confirm that Boc protection of indole nitrogen reduces electron density on the heterocycle and enhances stability toward oxidation [2].

Orthogonal protection Solid-phase synthesis Amide coupling

Calculated Physicochemical Property Differentiation: LogP, Topological Polar Surface Area, and Molecular Weight vs. Unprotected Analog

The target compound exhibits significantly altered physicochemical properties compared to the unprotected 4-nitroindole-2-carboxylic acid. The Boc group increases the molecular weight from 206.16 to 306.27 g/mol (48.6% increase) and raises the computed LogP from approximately 2.13 to 3.03, reflecting enhanced lipophilicity . The topological polar surface area (TPSA) increases from approximately 85 to 111.67 Ų due to the additional carbamate oxygens. These property shifts are critical for applications where tuned lipophilicity is required—for instance, in fragment-based drug discovery where building block LogP influences aqueous solubility and permeability of downstream leads. The MDL number MFCD30498723 uniquely identifies this protected form, distinguishing it from the unprotected MFCD07374290 [1].

Lipophilicity Drug-likeness Physicochemical properties

Boc as Removable Directing Group: Synthetic Versatility for C-H Functionalization vs. Non-Boc Analogs

The Boc group on the indole nitrogen has been validated in the primary literature as a removable directing group for cobalt-catalyzed C-H nitration and other transition-metal-catalyzed functionalizations of indoles [1]. Saxena et al. (2018) demonstrated that tBoc-protected indoles undergo site-selective C(sp²)-H nitration at the C2 position using economical Co(NO3)2·6H2O catalyst and tert-butyl nitrite (TBN) as the nitro source. The Boc directing group enhances both reactivity and regioselectivity, after which it can be cleanly removed. This capability is entirely absent in unprotected 4-nitroindole-2-carboxylic acid. Additionally, the Boc group has been reported to be remarkably stable toward strong acids (HCl, H2SO4, p-TsOH), enabling transformations that would protonate and degrade unprotected indoles, yet is cleavable with weaker acids such as TFA [2].

C-H activation Removable directing group Late-stage functionalization

Supply Chain and Purity Profile: Multi-Vendor Availability at Defined Specifications

The target compound is commercially available from multiple reputable suppliers with defined purity specifications, enabling procurement-based research without in-house synthesis. Enamine Ltd. (the world's largest screening compound supplier) lists the compound in quantities from 50 mg to 10 g at 95%+ purity [1]. Leyan (Shanghai Haohong Biomedical) offers the compound at 95% purity under product number 2027004 . In contrast, the unprotected 4-nitroindole-2-carboxylic acid is available from Fisher Scientific/Alfa Aesar at 97% purity but at significantly lower cost (approximately ¥4,268/250 mg from Fluorochem vs. $968/100 mg for the Boc-protected form) . The price differential of approximately 4- to 7-fold reflects the added synthetic steps required to install the Boc protecting group and the higher molecular complexity.

Commercial availability Building block procurement Purity specification

Validated Research and Industrial Application Scenarios for 1-[(tert-Butoxy)carbonyl]-4-nitro-1H-indole-2-carboxylic Acid


Synthesis of 4-Nitroindole-Based 5-HT2A/5-HT2C Receptor Antagonist Libraries

The 4-nitroindole scaffold is a privileged substructure in serotonin receptor antagonist design. Hayallah et al. (2015) reported a series of 4-nitroindole sulfonamides with IC50 values below 1 μM at 5-HT2A and 5-HT2C receptors and high subtype selectivity [1]. The target compound enables direct amide coupling of the C2 carboxylic acid with diverse amine-containing fragments (piperazines, piperidines, amino acid derivatives) while the Boc group preserves the indole NH for late-stage deprotection and subsequent sulfonylation or alkylation. This convergent strategy is superior to linear approaches that require protection of the indole NH after scaffold assembly, which often suffer from poor regioselectivity and competing N- vs. C-functionalization. Evidence from Section 3 (orthogonal protection) supports reduced synthetic step count and elimination of N-acylation side products.

Fragment-Based Drug Discovery: Mcl-1 and Bcl-2 Family Inhibitor Lead Generation

Indole-2-carboxylic acids have been validated as core fragments for Mcl-1 inhibitors with single-digit nanomolar binding affinity and >1700-fold selectivity over Bcl-xL [2]. The target compound provides a 4-nitro-substituted variant suitable for fragment elaboration. The Boc group increases LogP by approximately 0.9 units compared to the unprotected analog (see Section 3, Evidence Item 3), enhancing fragment solubility in organic solvents used in biochemical assays. The nitro group can be reduced to a primary amine (H2, Pd/C) for further diversification via reductive amination or amide coupling, offering a three-point diversification strategy: C2-carboxylic acid, C4-amino (post-reduction), and N1-indole (post-Boc deprotection).

C-H Activation Methodology Development Using Removable Boc Directing Groups

The target compound serves as a substrate for cobalt-catalyzed C-H nitration and other C-H functionalization methodologies that exploit the Boc group as a removable directing group [3]. The presence of both a nitro group (at C4) and a carboxylic acid (at C2) provides two electron-withdrawing substituents that modulate indole ring electron density, potentially influencing C-H activation barriers and regiochemical outcomes. This makes the compound a valuable probe substrate for developing new C-H functionalization catalysts and conditions. The Boc directing group capability (documented in Section 3, Evidence Item 4) is not available with the unprotected or non-Boc-protected analogs.

Solid-Phase Peptide Conjugation and PROTAC Linker Chemistry

The free carboxylic acid at C2 allows direct loading onto amine-functionalized solid supports (e.g., Rink amide resin) via standard HBTU/HOBt coupling protocols. The Boc group on the indole nitrogen is fully compatible with Fmoc-based solid-phase peptide synthesis (SPPS) conditions (piperidine/DMF deprotection leaves Boc intact), enabling sequential N-terminal peptide elongation followed by indole NH unmasking with TFA at the final global deprotection step. This two-dimensional orthogonal protection profile (documented in Section 3, Evidence Item 2) is ideally suited for constructing peptide-drug conjugates and PROTACs where the indole scaffold serves as a protein-of-interest binding moiety and the carboxylic acid is used for linker attachment.

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